An In-depth Technical Guide to Ethyl 5-(aminomethyl)-2-hydroxybenzoate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethyl 5-(aminomethyl)-2-hydroxybenzoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 5-(aminomethyl)-2-hydroxybenzoate, a substituted salicylate derivative of interest in medicinal chemistry and materials science. Drawing upon established chemical principles and data from analogous compounds, this document details its chemical structure, physicochemical properties, and a proposed synthetic pathway, offering field-proven insights for researchers.
Introduction: The Significance of Substituted Salicylates
Salicylic acid and its derivatives are a cornerstone of pharmacology, renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1] The introduction of additional functional groups onto the salicylate scaffold allows for the fine-tuning of these biological activities and the exploration of new therapeutic applications. The aminomethyl group, in particular, can enhance water solubility and provide a site for further chemical modification, making Ethyl 5-(aminomethyl)-2-hydroxybenzoate a molecule of considerable interest for drug discovery and development.
Chemical Structure and Identification
Ethyl 5-(aminomethyl)-2-hydroxybenzoate is characterized by a benzene ring substituted with a hydroxyl group at position 2, an ethyl ester at position 1, and an aminomethyl group at position 5.
Caption: Chemical structure of Ethyl 5-(aminomethyl)-2-hydroxybenzoate.
Key Identifiers:
While a specific CAS number for the ethyl ester has not been identified in public databases, the closely related hydrochloride salt of the methyl ester, 5-(Aminomethyl)-salicylic acid methyl ester hydrochloride, is assigned CAS numbers 90610-24-5 and 7383-01-9.[2][3]
Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C10H13NO3 | Calculated |
| Molecular Weight | 195.22 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid or oil | Analogy to similar compounds |
| Melting Point | 200 °C (for the related methyl ester hydrochloride)[2] | [2] |
| Solubility | Expected to be soluble in alcohols, and moderately soluble in water, especially at acidic pH. | Chemical structure analysis |
| pKa | The phenolic hydroxyl is expected to have a pKa around 8-9, and the aminomethyl group a pKa around 9-10. | Analogy to substituted phenols and benzylamines |
Proposed Synthesis Pathway
A plausible and efficient synthesis of Ethyl 5-(aminomethyl)-2-hydroxybenzoate can be designed starting from the commercially available 2-hydroxy-5-methylbenzaldehyde. This multi-step synthesis is outlined below, with each step grounded in well-established organic chemistry transformations. The causality behind the choice of reagents and conditions is explained to ensure a robust and reproducible protocol.
Caption: Proposed synthetic workflow for Ethyl 5-(aminomethyl)-2-hydroxybenzoate.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 5-(bromomethyl)-2-hydroxybenzaldehyde
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Rationale: A free-radical bromination using N-bromosuccinimide (NBS) is a standard method for selectively brominating the benzylic position of a toluene derivative. A radical initiator like azobisisobutyronitrile (AIBN) is required to start the reaction.
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Procedure:
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To a solution of 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
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Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction to room temperature and filter off the succinimide byproduct.
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Concentrate the filtrate under reduced pressure to yield the crude 5-(bromomethyl)-2-hydroxybenzaldehyde, which can be purified by column chromatography.
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Step 2: Synthesis of 5-(azidomethyl)-2-hydroxybenzaldehyde
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Rationale: A nucleophilic substitution with sodium azide is a safe and efficient way to introduce a nitrogen functionality that can be cleanly reduced to a primary amine.
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Procedure:
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Dissolve 5-(bromomethyl)-2-hydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).
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Add sodium azide (1.5 equivalents) portion-wise at room temperature.
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Stir the mixture overnight.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired azide.
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Step 3: Synthesis of 5-(aminomethyl)-2-hydroxybenzaldehyde
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Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of azides to primary amines.
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Procedure:
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Dissolve 5-(azidomethyl)-2-hydroxybenzaldehyde (1 equivalent) in ethanol.
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Add a catalytic amount of 10% palladium on carbon.
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the starting material is consumed.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
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Step 4: Synthesis of 5-(aminomethyl)-2-hydroxybenzoic acid
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Rationale: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups like amines and phenols.
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Procedure:
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Dissolve 5-(aminomethyl)-2-hydroxybenzaldehyde (1 equivalent) in a mixture of tert-butanol and water.
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Add 2-methyl-2-butene as a chlorine scavenger, followed by a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
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Stir the reaction at room temperature until completion.
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Adjust the pH to neutral and extract the aqueous layer to remove impurities. The product, being an amino acid, may precipitate or remain in the aqueous layer. Acidification can facilitate precipitation.
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Step 5: Synthesis of Ethyl 5-(aminomethyl)-2-hydroxybenzoate
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Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to an ethyl ester using an excess of ethanol and a catalytic amount of strong acid.
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Procedure:
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Suspend 5-(aminomethyl)-2-hydroxybenzoic acid (1 equivalent) in absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 12-24 hours.
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Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product by column chromatography or recrystallization.
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Spectroscopic Analysis (Predicted)
While experimental spectra for the title compound are not available, the expected ¹H NMR and ¹³C NMR spectral data can be predicted based on the analysis of similar structures.
¹H NMR (in CDCl₃, predicted):
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δ 1.4 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester, coupled to the methylene protons.
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δ 3.9 ppm (s, 2H): Singlet for the benzylic protons of the aminomethyl group. A broad singlet for the NH₂ protons would also be expected, which would be exchangeable with D₂O.
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δ 4.4 ppm (q, 2H): Quartet for the methylene protons of the ethyl ester, coupled to the methyl protons.
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δ 6.9-7.8 ppm (m, 3H): A set of multiplets for the three aromatic protons.
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δ ~10-11 ppm (s, 1H): A singlet for the phenolic hydroxyl proton, which is often broad and exchangeable with D₂O.
¹³C NMR (in CDCl₃, predicted):
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δ 14 ppm: Methyl carbon of the ethyl ester.
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δ 45 ppm: Benzylic carbon of the aminomethyl group.
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δ 61 ppm: Methylene carbon of the ethyl ester.
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δ 115-135 ppm: Aromatic carbons.
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δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.
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δ ~170 ppm: Carbonyl carbon of the ester.
Applications and Future Directions
Ethyl 5-(aminomethyl)-2-hydroxybenzoate holds potential in several areas of research:
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Medicinal Chemistry: As a building block for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with modified pharmacokinetic profiles. The primary amine allows for the attachment of various pharmacophores.
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Polymer Science: As a monomer for the synthesis of specialty polymers with chelating properties or for applications in drug delivery systems.
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Coordination Chemistry: The molecule possesses multiple coordination sites (hydroxyl, amino, and ester groups) and could be used as a ligand for the synthesis of novel metal complexes with potential catalytic or biological activity.
Further research is warranted to fully elucidate the biological activities and material properties of this compound and its derivatives.
References
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Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. Available at: [Link]
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Carl ROTH. (n.d.). 5-Aminomethyl-salicylic acid methyl ester hydrochloride. Retrieved from [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. 5-Aminomethyl-salicylic acid methyl ester hydrochloride, 1 g, CAS No. 90610-24-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 3. 5-Aminomethyl-salicylic acid methyl ester hydrochloride | CAS 7383-01-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
